

# Unraveling "J-1048": A Literature Review Reveals a Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | J-1048    |           |
| Cat. No.:            | B12396714 | Get Quote |

A comprehensive literature review for a compound or drug designated "**J-1048**" has revealed that the term does not correspond to a specific, publicly documented molecular entity in the context of pharmaceutical research and development. Instead, the identifier "N1048" is prominently associated with a significant clinical trial in oncology, while other instances of "J1048" and similar terms appear in unrelated contexts. This report clarifies the available information and explains the absence of data for a specific drug named **J-1048**.

The primary finding of this review is the identification of N1048, the official identifier for the PROSPECT (Preoperative Radiation Or Selective Preoperative radiation and Evaluation before Chemotherapy and TME) trial. This is a randomized phase II/III clinical study focused on treatment strategies for locally advanced rectal cancer.[1][2][3] The trial was designed to evaluate whether neoadjuvant chemotherapy with a FOLFOX regimen (5-fluorouracil, leucovorin, and oxaliplatin) could be a viable alternative to standard neoadjuvant chemoradiation, potentially sparing patients from the toxicities associated with radiation therapy without compromising outcomes.[2][3] The study's co-primary endpoints are disease-free survival and the time to local recurrence.[2] Patient-reported outcomes from the PROSPECT trial have been published, indicating that patients treated with FOLFOX experienced less diarrhea and better overall bowel function during the neoadjuvant phase compared to those who received chemoradiation.[1]

Beyond the N1048 clinical trial, the search for "**J-1048**" and related terms yielded the following:



- H1048 Cell Line: The designation "H1048" refers to a human small cell lung cancer cell line.
   This cell line has been utilized in in-vitro studies to assess the cytotoxicity of various compounds.[4][5] For instance, certain cytochalasans isolated from a marine sponge-derived fungus demonstrated potent cytotoxic effects against the H1048 cell line.[5]
- Product and Publication Identifiers: The term "J1048" has been associated with commercial products, such as a model of Jaguar watches.[6][7] In scientific literature, "1048" often appears as a page number, article number, or within a larger, non-specific identifier in various fields, including agricultural science and materials science.[8][9]
- Clinical Trial for BIBR 1048: A separate clinical trial, NCT02170701, investigated a
  compound designated as BIBR 1048 for the prevention of venous thromboembolism in
  patients undergoing total hip replacement surgery.[10] However, there is no indication that
  BIBR 1048 is the same as or related to a "J-1048."

### Conclusion

Based on an extensive review of the available scientific and medical literature, there is no evidence of a drug or research compound with the specific designation "J-1048." The most relevant and substantial finding is the N1048 (PROSPECT) clinical trial, a key study in the field of rectal cancer treatment. The other occurrences of similar terms are unrelated to a specific pharmacological agent. Therefore, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways for a "J-1048" molecule, is not feasible due to the lack of a specific, identifiable subject. Researchers interested in the N1048 designation should focus their inquiries on the PROSPECT clinical trial for locally advanced rectal cancer.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. ascopubs.org [ascopubs.org]







- 2. Alliance [allianceforclinicaltrialsinoncology.org]
- 3. Challenges and solutions in the design and execution of the PROSPECT Phase II/III neoadjuvant rectal cancer trial (NCCTG N1048/Alliance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Jaguar Executive J1048/1 Rondcarré Watch EAN: 8430622855023 Mastersintime.com [mastersintime.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Unraveling "J-1048": A Literature Review Reveals a Case of Mistaken Identity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396714#j-1048-literature-review-and-background]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com